molecular formula C10H20N2O2 B4235727 1,1-Diethyl-3-(oxolan-2-ylmethyl)urea

1,1-Diethyl-3-(oxolan-2-ylmethyl)urea

Cat. No.: B4235727
M. Wt: 200.28 g/mol
InChI Key: ZPMUAPGAUCIILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-N’-(tetrahydro-2-furanylmethyl)urea is an organic compound with the molecular formula C10H19NO2 It is characterized by the presence of a urea group bonded to a tetrahydro-2-furanylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(tetrahydro-2-furanylmethyl)urea typically involves the reaction of diethylamine with tetrahydro-2-furanylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.

Industrial Production Methods

Industrial production of N,N-diethyl-N’-(tetrahydro-2-furanylmethyl)urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(tetrahydro-2-furanylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydro-2-furanylmethyl moiety.

    Reduction: Reduced forms of the urea compound.

    Substitution: Substituted urea derivatives with various alkyl or aryl groups.

Scientific Research Applications

N,N-diethyl-N’-(tetrahydro-2-furanylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(tetrahydro-2-furanylmethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydro-2-furanylmethyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenyl-N’-(tetrahydro-2-furanylmethyl)urea: Similar structure but with phenyl groups instead of ethyl groups.

    N-(2-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)urea: Contains a methylphenyl group instead of diethyl groups.

    4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Benzamide derivative with a similar tetrahydro-2-furanylmethyl moiety.

Uniqueness

N,N-diethyl-N’-(tetrahydro-2-furanylmethyl)urea is unique due to its specific combination of diethyl and tetrahydro-2-furanylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,1-diethyl-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)11-8-9-6-5-7-14-9/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMUAPGAUCIILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethyl-3-(oxolan-2-ylmethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1-Diethyl-3-(oxolan-2-ylmethyl)urea
Reactant of Route 3
Reactant of Route 3
1,1-Diethyl-3-(oxolan-2-ylmethyl)urea
Reactant of Route 4
Reactant of Route 4
1,1-Diethyl-3-(oxolan-2-ylmethyl)urea
Reactant of Route 5
Reactant of Route 5
1,1-Diethyl-3-(oxolan-2-ylmethyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1-Diethyl-3-(oxolan-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.